molecular formula C13H12N4O B3022392 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-69-0

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine

Cat. No. B3022392
M. Wt: 240.26 g/mol
InChI Key: FFQFOEAXIBXPRU-UHFFFAOYSA-N
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Description

The compound "5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine" is a chemical of interest due to its structural features, which include a triazole ring, a methoxy group, and a naphthyl group. These features suggest potential for various chemical reactions and biological activities. The compound is related to other triazole derivatives that have been studied for their reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves a multi-step process starting from 2-naphthoic acid, including bromination, esterification, substitution, reduction, rearrangement, and hydrogenolysis to yield the final product . Although the exact synthesis of "5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield different derivatives. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate is a structurally related compound that crystallizes in the triclinic space group, with its structure stabilized by an N–H⋯O hydrogen bond . The molecular structure of "5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine" would likely exhibit similar features, such as hydrogen bonding and specific crystalline properties.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including amination, as seen in the amination of naphtho[1,8-de]triazine to yield aminonaphthotriazines . These reactions can involve rearrangements and are influenced by the reaction conditions and the stability of the triazole ring. The reactivity of "5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine" would be expected to be similar, with potential for amination and rearrangement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group and a naphthyl group can affect the compound's solubility, melting point, and reactivity. The crystalline structure, as seen in related compounds, can also provide insights into the compound's stability and potential for forming hydrogen bonds or π-π stacking interactions . The specific properties of "5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine" would need to be determined experimentally, but can be inferred based on the properties of similar compounds.

properties

IUPAC Name

5-(3-methoxynaphthalen-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-11-7-9-5-3-2-4-8(9)6-10(11)12-15-13(14)17-16-12/h2-7H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQFOEAXIBXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212474
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine

CAS RN

502685-69-0
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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